molecular formula C10H10O2S B1598345 5,6-dimethoxybenzo[b]thiophene CAS No. 91715-47-8

5,6-dimethoxybenzo[b]thiophene

Cat. No.: B1598345
CAS No.: 91715-47-8
M. Wt: 194.25 g/mol
InChI Key: KLQSAAONLQIKDE-UHFFFAOYSA-N
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Description

5,6-dimethoxybenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes It is characterized by a fused benzene and thiophene ring with two methoxy groups attached at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxybenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the electrophilic cyclization of 2-alkynylthiophenes. This reaction can be catalyzed by various reagents, including iodine or palladium complexes . The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxybenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without methoxy groups.

    5-Methoxybenzo[b]thiophene: A derivative with a single methoxy group.

    6-Methoxybenzo[b]thiophene: Another derivative with a single methoxy group.

Uniqueness

5,6-dimethoxybenzo[b]thiophene is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and biological activity. The methoxy groups enhance its electron-donating properties, making it more reactive in electrophilic substitution reactions. Additionally, the compound’s biological activities, such as antimicrobial and anticancer properties, are often more pronounced compared to its mono-methoxy or unsubstituted counterparts .

Properties

IUPAC Name

5,6-dimethoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQSAAONLQIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393559
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91715-47-8
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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